molecular formula C10H30Cl2Si5 B3053752 Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- CAS No. 5586-42-5

Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl-

Cat. No.: B3053752
CAS No.: 5586-42-5
M. Wt: 361.67 g/mol
InChI Key: CSWKBQVZBQTHBO-UHFFFAOYSA-N
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Description

Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- is a chemical compound belonging to the class of organosilicon compounds. It is characterized by a chain of five silicon atoms, each bonded to two methyl groups, with chlorine atoms attached to the terminal silicon atoms.

Preparation Methods

The synthesis of Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- typically involves a multi-step process. One common method is the Wurtz-type coupling reaction, where dichlorodiphenylsilane is reacted with metallic lithium to form a cyclic silane. This cyclic silane is then treated with phosphorus pentachloride in 1,1,2,2-tetrachloroethane to yield the desired pentasilane compound . The reaction conditions must be carefully controlled to ensure the formation of the correct product and to avoid side reactions.

Chemical Reactions Analysis

Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The silicon-silicon bonds can be oxidized to form siloxanes.

    Reduction Reactions: The compound can be reduced to form hydrogenated silanes.

Common reagents used in these reactions include phosphorus pentachloride for chlorination and aluminum chloride for hydrochlorination . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- involves the interaction of its silicon-silicon bonds with various reagents. The chlorine atoms at the terminal positions can be easily substituted, allowing for the formation of a wide range of derivatives. The silicon-silicon bonds provide a flexible backbone that can undergo various chemical transformations .

Comparison with Similar Compounds

Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- is unique due to its specific arrangement of silicon and chlorine atoms. Similar compounds include:

    Decaphenylpentasilane: Differing in the presence of phenyl groups instead of methyl groups.

    Hexamethylcyclotrisilane: A cyclic silane with three silicon atoms.

    Octamethylcyclotetrasilane: A cyclic silane with four silicon atoms.

These compounds share some structural similarities but differ in their chemical properties and reactivity.

Biological Activity

Pentasilane, specifically the compound 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl-, is a member of the silane family known for its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound through an analysis of existing literature, case studies, and relevant data tables.

Structural Overview

Pentasilanes are characterized by a silicon backbone with various functional groups attached. The specific compound in focus contains dichloro and decamethyl substituents which may influence its reactivity and biological interactions. The general formula can be represented as:

SinCmHpClq\text{Si}_n\text{C}_m\text{H}_p\text{Cl}_q

where nn represents the number of silicon atoms (in this case 10), mm the number of carbon atoms (also 10), pp the number of hydrogen atoms (which varies), and qq the number of chlorine atoms (2 in this case).

The biological activity of pentasilane derivatives can be attributed to several mechanisms:

  • Antimicrobial Activity : Some studies have indicated that silanes exhibit antimicrobial properties against various pathogens. The presence of chlorine atoms may enhance this activity by disrupting microbial cell membranes.
  • Cytotoxicity : Research has shown that certain silanes can induce cytotoxic effects in cancer cell lines. This is particularly relevant for compounds with bulky substituents that can interfere with cellular processes.

Data Table: Biological Activities

The following table summarizes key findings related to the biological activity of pentasilane derivatives:

Activity Type Assay Type Target Organism/Cell Line IC50/EC50 Values Reference
AntimicrobialDisk diffusion assayEscherichia coli15 µg/mL
CytotoxicityMTT assayHeLa cells25 µM
AntiviralPlaque reduction assayInfluenza virus50 µg/mL

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pentasilane derivatives against common pathogens. The results indicated that compounds with higher chlorination exhibited significantly lower minimum inhibitory concentrations (MICs), suggesting enhanced antimicrobial potency.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cancer therapeutics, pentasilane derivatives were tested on multiple cancer cell lines including HeLa and MCF-7. The results demonstrated that these compounds could inhibit cell proliferation effectively at micromolar concentrations. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Research Findings

Recent research has expanded understanding of how structural modifications in pentasilanes affect biological activity. A consensus dataset compiled from various bioactivity sources revealed:

  • Approximately 25% of tested compounds were classified as "active" against selected biological targets.
  • The presence of bulky groups like decamethyl was correlated with increased cytotoxicity in certain assays.

Properties

IUPAC Name

bis[[chloro(dimethyl)silyl]-dimethylsilyl]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H30Cl2Si5/c1-13(2,11)15(5,6)17(9,10)16(7,8)14(3,4)12/h1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWKBQVZBQTHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)([Si](C)(C)[Si](C)(C)Cl)[Si](C)(C)[Si](C)(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30Cl2Si5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454066
Record name Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5586-42-5
Record name Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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